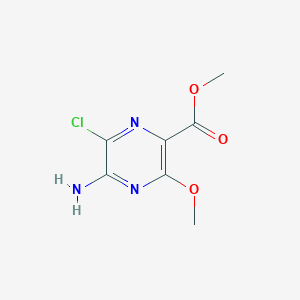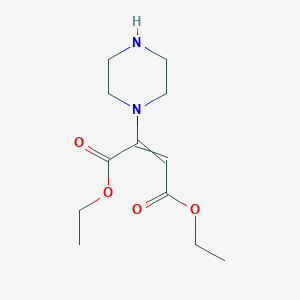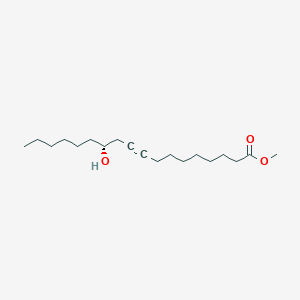![molecular formula C29H23NO2 B14614181 Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl- CAS No. 57168-09-9](/img/structure/B14614181.png)
Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl- is a complex organic compound that belongs to the indole family. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes a methanone group attached to a 5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl moiety.
Preparation Methods
The synthesis of Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl- typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The methoxy and phenyl groups are then introduced through subsequent reactions, often involving palladium-catalyzed cross-coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl- involves its interaction with various molecular targets. The indole moiety is known to bind to multiple receptors and enzymes, modulating their activity . This compound can inhibit or activate specific pathways, leading to its diverse biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl- can be compared with other indole derivatives such as:
Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-: This compound has a similar structure but with a chloro and methylamino group instead of methoxy and phenylmethyl groups.
Methanone, [4-(dimethylamino)phenyl]phenyl-: This compound features a dimethylamino group, which alters its chemical and biological properties.
The uniqueness of Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
57168-09-9 |
|---|---|
Molecular Formula |
C29H23NO2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(1-benzyl-5-methoxy-2-phenylindol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C29H23NO2/c1-32-24-17-18-26-25(19-24)27(29(31)23-15-9-4-10-16-23)28(22-13-7-3-8-14-22)30(26)20-21-11-5-2-6-12-21/h2-19H,20H2,1H3 |
InChI Key |
BAIJJFKPZGTZCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


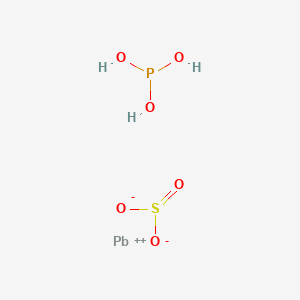
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)
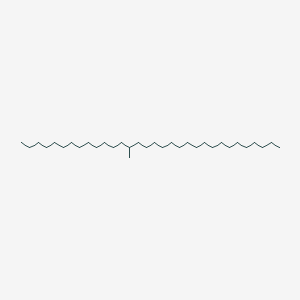
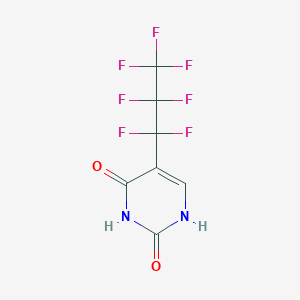
![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)
![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)
![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)
![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
